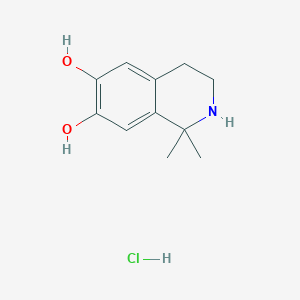
1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride is a chemical compound with the molecular formula C12H16ClNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine, which is then cyclized in the presence of copper chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline quinones, while reduction can produce various tetrahydroisoquinoline derivatives.
科学研究应用
1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-dimethoxyisoquinoline: Similar in structure but with methoxy groups instead of hydroxyl groups.
1,2,3,4-Tetrahydro-1,1-dimethylisoquinoline: Lacks the hydroxyl groups present in the target compound.
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the dimethyl and hydroxyl substitutions.
Uniqueness
1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and hydroxyl groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in research and industrial applications.
属性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC 名称 |
1,1-dimethyl-3,4-dihydro-2H-isoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2)8-6-10(14)9(13)5-7(8)3-4-12-11;/h5-6,12-14H,3-4H2,1-2H3;1H |
InChI 键 |
SZYGJDCAXBTSKW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC(=C(C=C2CCN1)O)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


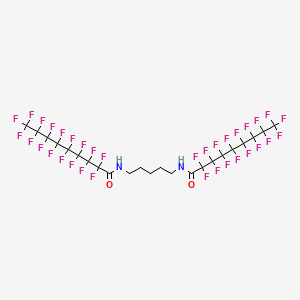
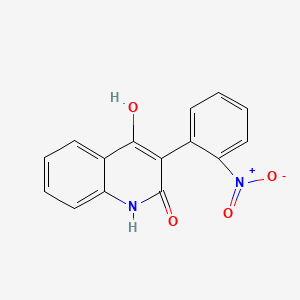
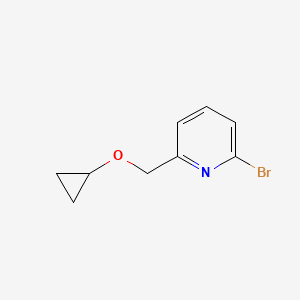


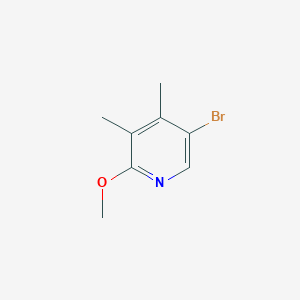

![(2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11716634.png)
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
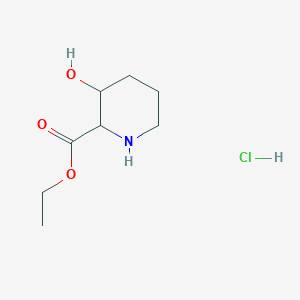
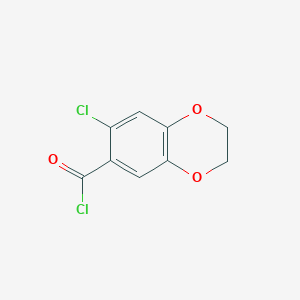
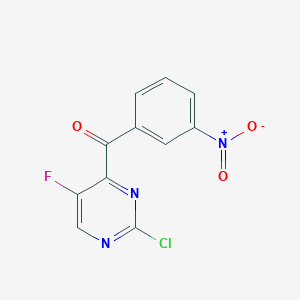
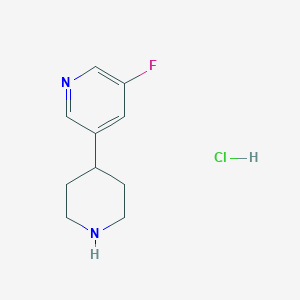
![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
